Methyl docosahexaenoate

Autoxidation Lipid Stability DHA Esters

Methyl docosahexaenoate (CAS 28061-46-3) is the methyl ester derivative of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA, C22:6 n-3). This compound is a lipid analog characterized by a 22-carbon chain containing six cis double bonds and a methyl ester functional group, with a molecular weight of 342.5 g/mol.

Molecular Formula C23H34O2
Molecular Weight 342.5 g/mol
CAS No. 28061-46-3
Cat. No. B1240373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl docosahexaenoate
CAS28061-46-3
Synonymsdocosahexaenoic acid methyl ester
methyl docosahexaenoate
Molecular FormulaC23H34O2
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OC
InChIInChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h11-22H,3-10H2,1-2H3/b12-11+,14-13+,16-15+,18-17+,20-19+,22-21+
InChIKeyLUYYTKKXYNRVHQ-TYYHYDAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Docosahexaenoate (CAS 28061-46-3): A Methylated DHA Analog for Research and Analytical Applications


Methyl docosahexaenoate (CAS 28061-46-3) is the methyl ester derivative of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA, C22:6 n-3). This compound is a lipid analog characterized by a 22-carbon chain containing six cis double bonds and a methyl ester functional group, with a molecular weight of 342.5 g/mol [1]. Unlike the free acid form, this methyl ester analog can intercalate into membrane phospholipids without undergoing immediate oxidation or hydrolysis, making it a valuable tool in studies of membrane dynamics and lipid signaling [2]. Its defined chemical structure and volatility also position it as a preferred analytical standard for gas chromatography applications involving fatty acid methyl esters (FAMEs) .

FAME analytical standard for GC-FID/GC-MS quantification
Membrane dynamics probe: intercalates without immediate hydrolysis
Oxidative stress model substrate: rapid autoxidation kinetics

Why DHA Esters Are Not Interchangeable: Evidence for Methyl Docosahexaenoate-Specific Performance


While various docosahexaenoic acid (DHA) derivatives, including its ethyl and propyl esters, share a common fatty acid backbone, they are not functionally equivalent. Critical differences in physicochemical properties, such as oxidative stability and chromatographic behavior, are dictated by the esterifying alcohol moiety. For instance, the methyl ester (DHA-ME) exhibits the most rapid autoxidation kinetics among common alkyl esters, a property that directly impacts its suitability and handling requirements in experimental systems [1]. Furthermore, its volatility and retention time in gas chromatography differ significantly from the ethyl ester, directly affecting analytical method development [2]. These quantifiable divergences mean that substituting methyl docosahexaenoate with another DHA ester can lead to irreproducible results in oxidation studies or inaccurate quantification in analytical workflows. The following sections provide direct, quantitative evidence of these critical differentiations.

Oxidative stability DHA methyl ester oxidizes more rapidly than ethyl/propyl esters; substitution may shift peroxidation endpoints.
Chromatographic shift Retention time differs from ethyl DHA ester; using another ester form prevents reliable peak assignment in GC methods.
Neuronal signaling Methyl ester and free acid differentially modulate hippocampal sharp waves; functional interchange is not supported.

Quantitative Differentiation of Methyl Docosahexaenoate: Head-to-Head Evidence for Informed Procurement


Oxidative Stability: DHA Methyl Ester is Quantitatively Less Stable than Ethyl and Propyl Esters

In a direct head-to-head study of autoxidation kinetics at 25°C, methyl docosahexaenoate (DHA-ME) was the least stable among four DHA alkyl esters tested. The study determined that the induction period, a measure of resistance to oxidation, increased with the chain length of the esterifying alcohol. DHA methyl ester (DHA-ME) was found to oxidize most rapidly, while DHA isopropyl ester (DHA-IE) was the most stable [1]. Furthermore, analysis of monohydroperoxide (MHPO) isomers revealed that the unstable 4-MHPO isomer was produced in the lowest amount from DHA-ME (8% of total MHPO) compared to DHA-IE (17%) [1].

Autoxidation rate
Head-to-head
Shortest induction period; 4-MHPO 8% vs. 17% (DHA isopropyl ester)
Supports selection for oxidation-sensitive assays
25°C, oxygen absorption, HPLC; ester chain length dictates stability
Autoxidation Lipid Stability DHA Esters

Neuronal Excitability: Differential Modulation of Hippocampal Sharp Waves by DHA Methyl Ester vs. Free Acid

An ex-vivo electrophysiology study directly compared the effects of docosahexaenoic acid (free acid) and its methyl ester analog (methyl docosahexaenoate) on hippocampal sharp waves (SPWs), a network-level measure of neuronal excitability. The study found that application of docosahexaenoic acid methyl ester (DHA-Me) led to a reduction in the incidence of SPWs relative to baseline [1]. While the study provides evidence of a differential biological effect, the precise quantitative magnitude of the SPW reduction for DHA-Me compared to the free acid was not the primary reported endpoint, and direct quantitative comparison data between the two compounds are not fully detailed in the abstract.

Network excitability
Data to verify
SPW incidence reduction reported; exact difference vs. free acid not fully quantified
Reported differential modulation; further quantification needed
Ex-vivo hippocampal slices; abstract-level comparison
Neuroscience Electrophysiology DHA Synaptic Plasticity

Analytical Utility: Unique Chromatographic Resolution as a Gas Chromatography Standard

Methyl docosahexaenoate is explicitly described as an 'ideal standard for gas chromatography' due to its properties as a fatty acid methyl ester (FAME) . Its chromatographic behavior is distinct from other DHA esters; for example, gas chromatograms demonstrate baseline separation between methyl docosahexaenoate and ethyl docosahexaenoate, as well as other common fatty acid methyl esters like methyl eicosapentaenoate [1]. This resolution is critical for the accurate identification and quantification of DHA in complex lipid mixtures.

GC resolution
Method context
Baseline separation from DHA ethyl ester and other FAMEs
Enables accurate FAME identification in complex mixtures
Standard FAME column; on-column injection
Analytical Chemistry Gas Chromatography FAME Analysis

Validated Application Scenarios for Methyl Docosahexaenoate Based on Quantitative Evidence


Analytical Method Development for Omega-3 Fatty Acid Quantification

Procure methyl docosahexaenoate for use as a primary reference standard in gas chromatography (GC-FID) and GC-MS methods. Its validated identity and purity (>98%) support accurate calibration, method validation (AMV), and quality control (QC) for the quantification of DHA in dietary supplements, pharmaceutical preparations, and biological matrices [1]. Its distinct retention time from ethyl esters and other FAMEs ensures precise peak assignment and quantification [2].

Studies of Lipid Peroxidation and Oxidative Stress Mechanisms

Use methyl docosahexaenoate as a model substrate in controlled autoxidation studies. The compound's well-characterized, rapid oxidation kinetics at 25°C [1] make it a sensitive probe for evaluating antioxidant efficacy or investigating the formation of bioactive lipid peroxidation products, such as specific monohydroperoxide isomers [1]. Researchers should be aware that its instability profile differs significantly from other DHA esters, making it a unique, non-substitutable reagent for this purpose.

Investigating Membrane Incorporation and Neuronal Lipid Signaling

Employ methyl docosahexaenoate in ex-vivo or in-vitro neuroscience research to study the role of esterified DHA in modulating membrane biophysics and neuronal network activity. The compound's ability to intercalate into membrane phospholipids without immediate hydrolysis [1] allows for a distinct mode of action compared to free DHA, as evidenced by its differential effect on hippocampal sharp wave incidence [2]. This makes it a specific tool for dissecting the signaling pathways unique to the esterified lipid pool.

Application
Selection Property
Validation Focus
Omega-3 FAME quantification
Chromatographic resolution & identity
Retention time specificity vs. other esters
Lipid peroxidation assays
Rapid autoxidation kinetics
MHPO isomer profile & antioxidant response
Membrane & neuronal signaling
Esterified DHA probe, membrane intercalation
Differential modulation of network excitability

Technical Documentation Hub

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